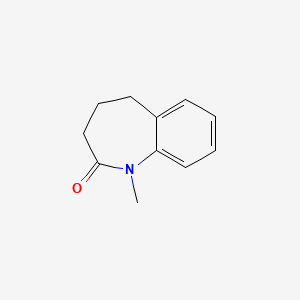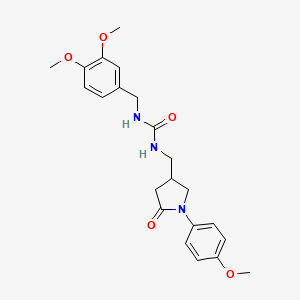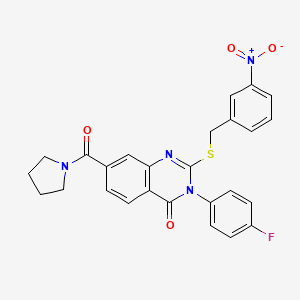
3-(4-fluorophenyl)-2-((3-nitrobenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-2-((3-nitrobenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H21FN4O4S and its molecular weight is 504.54. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-2-((3-nitrobenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-2-((3-nitrobenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
- A study synthesized derivatives related to the quinazolinone structure and found that most compounds exhibited significant anti-bacterial and anti-fungal activities, indicating potential use in antimicrobial therapies (Selvam & Palanirajan, 2010).
Synthesis and Reactivity
- Research on the synthesis and reaction of related compounds has led to the development of novel synthons and reagents for spin-labelling studies, which are crucial in biochemical research (Hankovszky et al., 1989).
Antimicrobial and Antifungal Activities
- Novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety were synthesized, showing good antimicrobial activities, indicating their potential as bactericides and fungicides (Yan et al., 2016).
Anti-inflammatory Activity
- A study focusing on fluorine-substituted quinazolinone derivatives found that they displayed potential inhibitory effects on LPS-induced NO secretion, suggesting their application in anti-inflammatory therapies (Sun et al., 2019).
Cytotoxicity Against Cancer Cell Lines
- Research on 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones revealed in vitro cytotoxicity against various human cancer cell lines, highlighting their potential in cancer research (Mphahlele et al., 2016).
Antioxidant Properties
- A study synthesized quinazolinone derivatives and tested them as antioxidants, revealing that some compounds demonstrated higher scavenging capacity against DPPH and Nitric oxide radicals than common antioxidants like ascorbic acid (Al-azawi, 2016).
Antimicrobial Activity of Pyrazolyl-oxopropyl Derivatives
- Synthesis and antimicrobial study of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives showed significant biological activity, indicating their utility in antimicrobial applications (Raval et al., 2012).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]-7-(pyrrolidine-1-carbonyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O4S/c27-19-7-9-20(10-8-19)30-25(33)22-11-6-18(24(32)29-12-1-2-13-29)15-23(22)28-26(30)36-16-17-4-3-5-21(14-17)31(34)35/h3-11,14-15H,1-2,12-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBHTMJJRKEADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-2-((3-nitrobenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenoxy)-2-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]propanamide](/img/structure/B2479910.png)
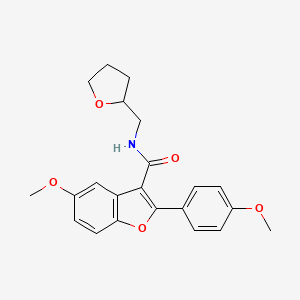
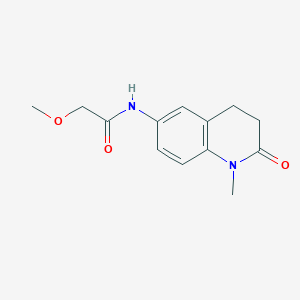
![1-(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2479916.png)
![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethylphenyl)pyridazine](/img/structure/B2479918.png)
![N-(4-bromo-3-methylphenyl)-2-((3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2479920.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-pentylethanediamide](/img/structure/B2479922.png)
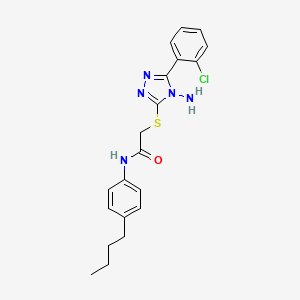
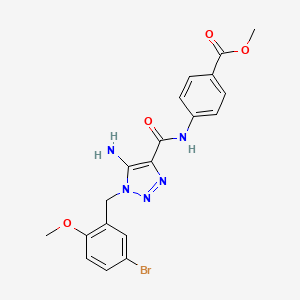
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2479926.png)
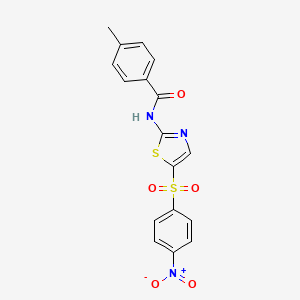
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2479928.png)
